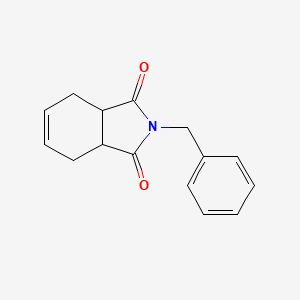

2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of phthalimide chemistry, which traces its origins to the pioneering work of Siegmund Gabriel in 1887. Gabriel's groundbreaking research established the foundation for utilizing phthalimide derivatives as versatile precursors in organic transformations, particularly in the synthesis of primary amines through what became known as the Gabriel synthesis. This synthetic methodology revolutionized amine preparation by employing phthalimide as a "protected" amine that could undergo nucleophilic substitution reactions without the complications of over-alkylation that plague direct amine alkylation reactions.

The historical significance of phthalimide derivatives extends beyond their synthetic utility, as researchers gradually recognized their potential as biologically active compounds. The discovery that phthalimides are lipophilic and neutral compounds capable of easily crossing biological membranes in vivo marked a pivotal moment in their development as pharmaceutical scaffolds. This property, combined with their structural stability and synthetic accessibility, led to increased interest in exploring various substituted phthalimide derivatives for medicinal applications.

The specific compound this compound emerged from systematic studies aimed at modifying the phthalimide core structure to enhance biological activity and selectivity. The incorporation of the tetrahydroisoindole framework represents a significant structural modification that introduces conformational flexibility while maintaining the essential imide functionality. This compound was first documented in chemical databases in 2005, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and structural optimization efforts.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive bicyclic structure that combines elements of both aromatic and aliphatic systems. The compound represents a significant advancement in the understanding of isoindole chemistry, particularly regarding the relationship between structural modification and biological activity. Unlike the parent isoindole, which exhibits noticeable alternation in carbon-carbon bond lengths consistent with pyrrole derivatives fused to a butadiene system, this tetrahydro derivative introduces additional saturated carbon centers that fundamentally alter the electronic properties of the molecule.

The significance of this compound in heterocyclic chemistry is further emphasized by its role as a representative member of the isoindole-1,3-dione family, which includes the commercially important phthalimide. The tetrahydro modification introduces conformational flexibility that is absent in the fully aromatic phthalimide system, potentially leading to enhanced selectivity in biological interactions and improved synthetic versatility. This structural feature has proven particularly valuable in the development of new synthetic methodologies for preparing functionalized heterocyclic compounds.

Recent advances in phthalimide functionalization have highlighted the importance of compounds like this compound in expanding the chemical space available for drug discovery. The compound serves as both a synthetic target and a building block for more complex heterocyclic systems, demonstrating the interconnected nature of heterocyclic chemistry and pharmaceutical research. The ability to introduce various functional groups at different positions of the tetrahydroisoindole framework has opened new avenues for structure-activity relationship studies and rational drug design approaches.

Position within Isoindole Derivative Classification

Within the broader classification of isoindole derivatives, this compound occupies a specific niche defined by its structural characteristics and chemical properties. The compound belongs to the class of organic compounds known as isoindoles, which are heteropolycyclic compounds containing isoindole, a benzo-fused pyrrole structure. More specifically, it is classified as an isoindole-1,3-dione derivative, distinguishing it from other isoindole variants such as simple isoindoles or isoindoline derivatives.

The structural classification of this compound can be systematically described through its key molecular features. The presence of the 1,3-dione functionality places it within the phthalimide-type compounds, while the tetrahydro designation indicates partial saturation of the bicyclic system. The benzyl substituent at the nitrogen position further categorizes it as an N-substituted isoindole derivative, which is significant because N-substituted isoindoles do not engage in tautomerism and are therefore simpler to study compared to their unsubstituted counterparts.

| Classification Level | Description | Structural Feature |

|---|---|---|

| Primary Class | Isoindole Derivatives | Benzo-fused pyrrole core |

| Secondary Class | Isoindole-1,3-diones | Presence of two carbonyl groups |

| Tertiary Class | Tetrahydroisoindole-1,3-diones | Partial saturation of ring system |

| Quaternary Class | N-Benzyl Tetrahydroisoindole-1,3-diones | Benzyl substitution at nitrogen |

The compound's position within this classification system reflects its unique combination of structural features that contribute to its distinct chemical and biological properties. The tetrahydro modification distinguishes it from fully aromatic phthalimide derivatives, while the benzyl substitution provides specific steric and electronic characteristics that influence its reactivity and biological activity.

Research Significance and Objectives

The research significance of this compound stems from its potential applications in medicinal chemistry and its role as a representative compound for understanding structure-activity relationships within the isoindole derivative family. Contemporary research objectives focus on exploring the anticancer properties of isoindole derivatives, with particular emphasis on compounds bearing benzyl substitutions that may enhance biological activity and selectivity.

Recent investigations have demonstrated that isoindole derivatives constitute an important class of biologically active heterocyclic compounds with diverse pharmacological profiles, including antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme inhibition, and thrombin inhibition activities. The specific structural features of this compound make it an attractive candidate for systematic studies aimed at optimizing these biological activities through rational structural modifications.

Current research objectives include the comprehensive evaluation of this compound's potential as an anticancer agent, building upon the established activity profiles of related N-benzylisoindole-1,3-dione derivatives. Studies have shown that compounds within this structural class exhibit inhibitory effects on cancer cell viability, particularly against adenocarcinoma cell lines, suggesting significant therapeutic potential. The research focus extends beyond simple activity screening to encompass detailed mechanistic studies, structure-activity relationship investigations, and the development of synthetic methodologies for preparing diverse analogues.

| Research Area | Objective | Current Status |

|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects against cancer cell lines | Active investigation ongoing |

| Structure-Activity Relationships | Correlate structural features with biological activity | Preliminary data available |

| Synthetic Methodology | Develop efficient synthetic routes for analogues | Multiple approaches reported |

| Mechanistic Studies | Elucidate molecular targets and pathways | Early-stage research |

The compound serves as a valuable lead structure for the rational design and development of new therapeutic agents with improved potency and reduced toxicity profiles. The research significance is further enhanced by the compound's synthetic accessibility and the well-established chemistry of isoindole derivatives, which facilitates systematic structural modifications and comprehensive biological evaluations. These factors collectively position this compound as a compound of considerable interest for ongoing and future pharmaceutical research initiatives.

Properties

IUPAC Name |

2-benzyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVNCFJZEZPYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290621 | |

| Record name | 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130076-29-8 | |

| Record name | 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phthalic anhydride, followed by cyclization to form the isoindole dione structure. The reaction conditions often include heating the mixture in a suitable solvent, such as toluene, and using a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to convert the dione moiety into other functional groups.

Substitution: The benzyl group or other positions on the isoindole ring can be substituted with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets would be determined through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The isoindole-dione scaffold is highly modular, with variations in substituents and bridging groups significantly altering properties. Key comparisons include:

Biological Activity

2-Benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS No. 130076-29-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅NO₂ with a molecular weight of 241.29 g/mol. The compound features a tetrahydroisoindole core structure that is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| CAS Number | 130076-29-8 |

| Purity | ≥95% |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in a pharmacological journal highlighted that derivatives of isoindole structures often show selective cytotoxicity against cancer cell lines while sparing normal cells. Specifically, the compound demonstrated potent growth inhibition in several cancer cell lines at concentrations as low as 10 µM without affecting non-tumorigenic cells .

The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to interact with cellular signaling pathways. It has been observed that the compound may inhibit key signaling proteins involved in cell proliferation and survival. For instance, molecular dynamics simulations suggest that it interacts hydrophobically with target proteins like Bcl-2, a protein associated with apoptosis regulation .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity for compounds within this class. Studies have shown that certain isoindole derivatives exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analyses indicate that modifications on the benzyl moiety can enhance antimicrobial potency .

Case Study 1: Cancer Cell Line Inhibition

A recent investigation assessed the growth inhibition properties of various isoindole derivatives on murine liver cell lines. The study found that specific substitutions on the isoindole scaffold significantly enhanced cytotoxic effects against tumorigenic cells while maintaining low toxicity towards healthy cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing new derivatives based on the isoindole framework and evaluating their antimicrobial properties against common pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like norfloxacin . This suggests potential for developing new antimicrobial agents based on the isoindole structure.

Q & A

Q. What are the standard synthetic routes for 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can reaction progress be monitored?

Methodological Answer: A common route involves nucleophilic substitution of the parent compound (3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) with benzyl halides or acetamides. For example:

- React 2 mmol of the parent compound with benzyl chloride derivatives in acetonitrile under reflux with K₂CO₃ as a base for 8 hours. Monitor completion via TLC (ethyl acetate/hexane, 3:7) .

- Purify the crude product by recrystallization in ethanol, yielding white crystalline solids (54–61% yields) .

Key Analytical Tools:

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

Methodological Answer:

- H/C NMR : Assign peaks to confirm the benzyl group (δ 7.29 ppm, aromatic protons) and isoindole-dione backbone (δ 176.17 ppm, carbonyl carbons) .

- Mass Spectrometry : Compare experimental molecular weight (e.g., 233.31 g/mol for C₁₄H₁₉NO₂) with theoretical values .

- X-ray Crystallography : Resolve stereochemistry using SHELX software for small-molecule refinement (e.g., cis/trans isomerism) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol or acetonitrile for high-purity crystals .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?

Methodological Answer:

Q. How do structural modifications (e.g., substituents on the benzyl group) affect biological activity?

Methodological Answer:

- Anticancer Activity : Replace the benzyl group with azidoalcohol or trifluoromethylphenyl moieties. Test cytotoxicity against HeLa, C6, and A549 cell lines using MTT assays .

- HIV-1 Inhibition : Introduce chloro/acetoxy substituents and measure IC₅₀ values via reverse transcriptase inhibition assays .

Q. How can contradictory data in synthesis yields or biological results be resolved?

Methodological Answer:

Q. What advanced computational tools aid in crystallographic refinement for this compound?

Methodological Answer:

Q. How can environmental or stability studies be designed for this compound?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under varying pH/temperature. Monitor via HPLC .

- Ecotoxicity : Use EPA DSSTox databases to predict environmental impact or assay toxicity in model organisms (e.g., Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.